
Metallo-|A-lactamase-IN-13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metallo-|A-lactamase-IN-13 is a compound designed to inhibit metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics by hydrolyzing their β-lactam ring. These enzymes are a significant concern in the treatment of bacterial infections, particularly those caused by Gram-negative bacteria, due to their ability to inactivate a broad range of β-lactam antibiotics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Metallo-|A-lactamase-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product. Commonly, the synthesis involves the use of metal catalysts and specific ligands to ensure the correct configuration and activity of the compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, ensuring the compound’s efficacy and safety for use in research and potential therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions
Metallo-|A-lactamase-IN-13 primarily undergoes coordination reactions with metal ions, particularly zinc, which are essential for its inhibitory activity against metallo-β-lactamases. It may also participate in substitution reactions where ligands are exchanged around the metal center .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal salts (e.g., zinc chloride), organic solvents (e.g., dimethyl sulfoxide), and various ligands that can stabilize the metal complex. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal activity .
Major Products Formed
The major products formed from the reactions involving this compound are typically metal complexes where the compound is coordinated to one or more metal ions. These complexes are crucial for the compound’s ability to inhibit metallo-β-lactamases .
Aplicaciones Científicas De Investigación
Metallo-|A-lactamase-IN-13 has a wide range of scientific research applications:
Mecanismo De Acción
Metallo-|A-lactamase-IN-13 exerts its effects by binding to the active site of metallo-β-lactamases, where it coordinates with the zinc ions essential for the enzyme’s catalytic activity. This coordination inhibits the enzyme’s ability to hydrolyze β-lactam antibiotics, thereby restoring the antibiotics’ efficacy . The molecular targets include the zinc ions and specific amino acid residues within the enzyme’s active site .
Comparación Con Compuestos Similares
Similar Compounds
New Delhi metallo-β-lactamase (NDM) inhibitors: Compounds that inhibit NDM enzymes, which are a major cause of antibiotic resistance.
Verona integron-encoded metallo-β-lactamase (VIM) inhibitors: Target VIM enzymes, another group of metallo-β-lactamases.
Imipenemase (IMP) inhibitors: Inhibit IMP enzymes, which are also involved in antibiotic resistance.
Uniqueness
Metallo-|A-lactamase-IN-13 is unique in its specific binding affinity and inhibitory activity against a broad range of metallo-β-lactamases. Its ability to restore the efficacy of β-lactam antibiotics makes it a valuable tool in the fight against antibiotic-resistant bacterial infections .
Propiedades
Fórmula molecular |
C15H10F3N7O2S2 |
|---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
3-(2-amino-1,3-benzothiazol-4-yl)-2-(2H-tetrazol-5-yl)-6-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H10F3N7O2S2/c16-15(17,18)8-5-4-6(7-2-1-3-9-11(7)21-14(19)28-9)10(12(8)29(20,26)27)13-22-24-25-23-13/h1-5H,(H2,19,21)(H2,20,26,27)(H,22,23,24,25) |
Clave InChI |
UKIORIWISGQFSR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)SC(=N2)N)C3=C(C(=C(C=C3)C(F)(F)F)S(=O)(=O)N)C4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


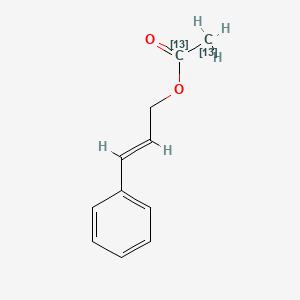
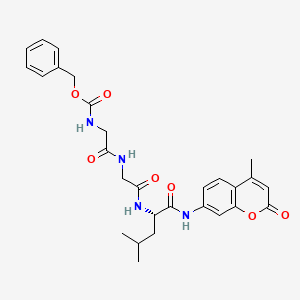


![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexacosanethioate;azane](/img/structure/B15137664.png)

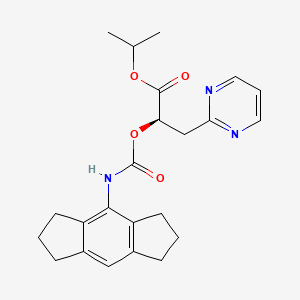
![2-[(E)-2-(9-benzylcarbazol-3-yl)ethenyl]-3-methyl-1,3-benzoselenazol-3-ium;iodide](/img/structure/B15137670.png)
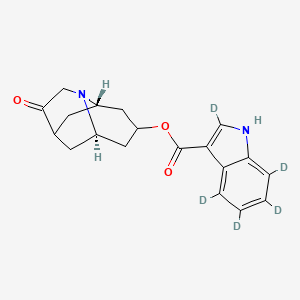
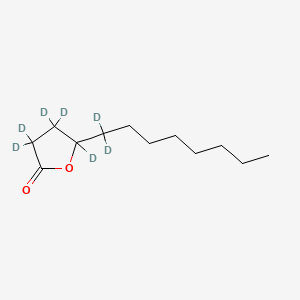
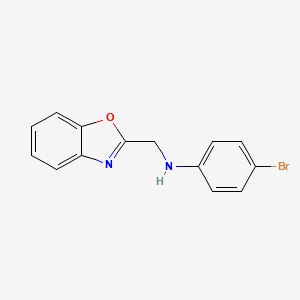
![N-(2,5-dihydroxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B15137698.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-(1,3-dihydroxypropan-2-yl)-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B15137702.png)

